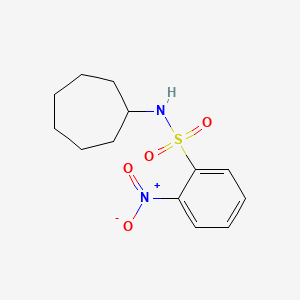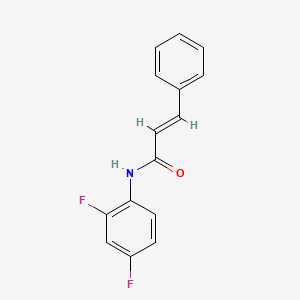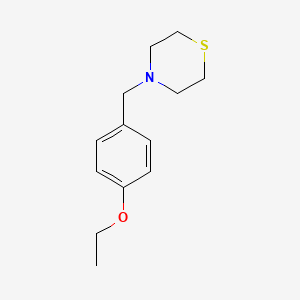![molecular formula C19H21N3O B5644103 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of benzene and pyrazole rings. This particular derivative is of interest due to its unique structural features and potential biological activities, such as antitumor activities.
Synthesis Analysis
The synthesis of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives involves multiple steps, starting from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate. These steps are followed by condensation reactions with various carboxylic acids or isocyanates to introduce different substituents into the indazole framework. The synthesis process requires precise control of reaction conditions to achieve the desired product with high purity and yield (Lu et al., 2020).
Molecular Structure Analysis
Single-crystal X-ray analysis and density functional theory (DFT) calculations have been used to elucidate the molecular structure of these compounds. They typically exhibit a monoclinic system with specific space groups. The optimized geometric bond lengths and angles obtained through DFT closely match the experimental X-ray diffraction values, highlighting the reliability of theoretical methods in predicting molecular structures. Hirshfeld surface analysis has also been utilized to quantitatively analyze intermolecular interactions within the crystal structures (Lu et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives can be influenced by the presence of the morpholine group and the specific substituents attached to the indazole core. These compounds participate in various chemical reactions, including condensation and cyclization, which are essential for their synthesis. The molecular electrostatic potential (MEP) maps indicate reaction sites on the molecule, useful in understanding its reactivity towards different reagents.
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties can be tailored by modifying the substituents on the indazole core, affecting the compound's overall utility in potential applications.
Chemical Properties Analysis
The chemical properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. Studies have shown that these compounds possess distinct effective inhibition on the proliferation of various cancer cell lines, indicating their potential as therapeutic agents (Lu et al., 2020).
Eigenschaften
IUPAC Name |
4-[[2-(1-methylindazol-5-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21-19-7-6-15(12-17(19)13-20-21)18-5-3-2-4-16(18)14-22-8-10-23-11-9-22/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZYLJUJJMSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=CC=C3CN4CCOCC4)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)
![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)

![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)
![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)
![2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5644140.png)